Norethisterone oxime, specifically the (Z)-isomer, is a synthetic derivative of norethisterone, which is a progestin commonly used in hormone replacement therapy and contraceptives. The compound features an oxime functional group at the C3 position of the steroid backbone. This modification enhances its pharmacological properties compared to its parent compound, norethisterone. Norethisterone oxime is recognized for its potential use in various therapeutic applications, particularly in reproductive health.
Norethisterone oxime exhibits significant biological activity primarily through its action as a progestogen. It binds to the progesterone receptor with high affinity, mimicking the effects of natural progesterone. Its metabolic pathway leads to the formation of active metabolites, including norethisterone and ethinylestradiol, both of which contribute to its pharmacological effects . The compound has been shown to influence reproductive functions and may have applications in contraception and hormone therapy.
The synthesis of norethisterone oxime typically involves the following steps:
This method allows for efficient production of norethisterone oxime with high purity suitable for further biological testing and applications.
Norethisterone oxime has several notable applications:
Interaction studies indicate that norethisterone oxime's metabolism can be influenced by various factors:
Norethisterone oxime shares structural similarities with several other compounds in the progestin class. Here are some comparable compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Norethisterone | Progestin with high affinity for progesterone receptor | Widely used in contraceptive formulations |
Levonorgestrel | 19-nortestosterone derivative | More potent progestin than norethisterone |
Norelgestromin | C3 oxime derivative of levonorgestrel | Used in transdermal patches |
Norethisterone acetate | Acetate ester of norethisterone | Longer duration of action |
Ethinylestradiol | Synthetic estrogen derived from testosterone | Strong estrogenic activity |
Norethisterone oxime is unique due to its specific oxime modification at C3, which influences its metabolic pathways and biological activity compared to these related compounds.
Norethisterone oxime, (Z)- possesses the molecular formula C₂₀H₂₇NO₂ with a molecular weight of 313.4 grams per mole [1]. The compound represents a nitrogen-containing derivative of the synthetic progestin norethisterone, characterized by the incorporation of an oxime functional group at the 3-position of the steroid backbone [1]. The exact mass is calculated as 313.204179104 Da, with a monoisotopic mass identical to this value [1]. The molecular structure contains 23 heavy atoms, comprising carbon, nitrogen, and oxygen atoms arranged in the characteristic steroid framework with the addition of the oxime moiety [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₂₇NO₂ | PubChem [1] |
Molecular Weight | 313.4 g/mol | PubChem [1] |
Exact Mass | 313.204179104 Da | PubChem [1] |
Heavy Atom Count | 23 | PubChem [1] |
The Z-isomer configuration of norethisterone oxime is characterized by the specific geometric arrangement around the carbon-nitrogen double bond of the oxime functional group [1]. In the Z-configuration, the hydroxyl group of the oxime and the adjacent carbon atom of the steroid ring system are positioned on the same side of the double bond, creating a cis-like arrangement [1]. This stereochemical configuration is designated as (3Z) in the systematic nomenclature, indicating the Z-geometry at the 3-position oxime [1]. The compound contains six defined atom stereocenters and one defined bond stereocenter, with the Z-configuration representing the thermodynamically favored isomer in oxime formation reactions [1] [22].
Theoretical calculations using molecular mechanics and semiempirical methods have demonstrated that Z-stereoisomers of steroid oximes exhibit lower energy states compared to their E-counterparts [22]. The Z-configuration preference arises from reduced steric interactions and optimal orbital overlap in the oxime linkage [22]. Nuclear magnetic resonance studies confirm the Z-configuration through characteristic chemical shift patterns, particularly the downfield shift of the H-6 proton, which appears as a singlet at approximately 5.91 ppm [35].
The distinction between Z- and E-isomers of norethisterone oxime lies primarily in the spatial arrangement of substituents around the oxime double bond [16] [22]. In the E-isomer, the hydroxyl group and the steroid carbon are positioned on opposite sides of the carbon-nitrogen double bond, creating a trans-like configuration [16]. This geometric difference results in distinct physical and chemical properties between the two isomers [13] [22].
Spectroscopic analysis reveals significant differences between the isomers, with the Z-isomer typically showing different nuclear magnetic resonance chemical shifts and coupling patterns compared to the E-form [13] [35]. High-performance liquid chromatography methods have been developed to separate and identify these geometric isomers, with normal phase chromatography proving particularly effective for steroid oxime isomer separation [13]. The formation ratio between Z- and E-isomers during synthesis typically favors the Z-configuration due to its greater thermodynamic stability [22].
The thermal properties of steroid oximes are influenced by intermolecular hydrogen bonding between the hydroxyl group of the oxime and neighboring molecules [16]. This hydrogen bonding contributes to the relatively high boiling points observed in oxime derivatives compared to their parent ketones [18].
Norethisterone oxime, (Z)- exhibits poor solubility in water, consistent with the general behavior of steroid oximes [16] [19]. The compound's XLogP3 value of 3.2 indicates significant lipophilicity, reflecting its predominantly hydrophobic steroid backbone with limited polar functionality [1]. The topological polar surface area measures 52.8 Ų, contributed by the hydroxyl groups and the oxime nitrogen-oxygen bond [1].
The solubility characteristics are influenced by the presence of two hydrogen bond donor sites and three hydrogen bond acceptor sites within the molecular structure [1]. Steroid oximes typically demonstrate enhanced solubility in organic solvents such as methanol, ethanol, and chloroform compared to aqueous media [11] [12]. The parent norethisterone shows practical insolubility in water but demonstrates solubility in methylene chloride and sparingly soluble in acetone and anhydrous ethanol [12].
The density of norethisterone oxime derivatives has been reported as 1.26 grams per cubic centimeter [4]. The flash point is documented as 318.6°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [4]. These physical constants reflect the molecular weight and structural characteristics of the steroid oxime framework.
The relatively high density value is consistent with the compact steroid ring system and the presence of heteroatoms within the molecular structure [4]. The elevated flash point temperature indicates good thermal stability under normal handling conditions [4].
Physical Property | Value | Unit | Reference |
---|---|---|---|
Density | 1.26 | g/cm³ | ChemSrc [4] |
Flash Point | 318.6 | °C | ChemSrc [4] |
Boiling Point | 480.742 | °C (at 760 mmHg) | ChemSrc [4] |
XLogP3 | 3.2 | - | PubChem [1] |
Topological Polar Surface Area | 52.8 | Ų | PubChem [1] |
Norethisterone oxime, (Z)- maintains the fundamental steroid backbone structure of its parent compound norethisterone while incorporating a significant modification at the 3-position [1] [24]. Norethisterone itself is classified as a 17β-hydroxy steroid derived from testosterone, where the hydrogen at position 17 is replaced by an ethynyl group and the methyl group at position 10 is replaced by hydrogen [32]. This structural foundation places norethisterone within the 19-nortestosterone class of synthetic steroids [24] [32].
The systematic name for norethisterone oxime, (Z)- is (3Z,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol [1]. This nomenclature preserves the stereochemical configuration of the norethisterone framework while specifying the Z-geometry of the newly introduced oxime group [1].
The conversion from norethisterone to its oxime derivative involves the replacement of the ketone functionality at the 3-position with the oxime group (C=N-OH) [27]. This transformation maintains the integrity of the steroid ring system, including the 17α-ethynyl substituent and the 17β-hydroxyl group that are characteristic of norethisterone [1] [24]. The molecular formula changes from C₂₀H₂₆O₂ for norethisterone to C₂₀H₂₇NO₂ for the oxime, reflecting the addition of nitrogen and hydrogen atoms [1] [24].
The oxime functional group at the C3 position of norethisterone oxime, (Z)- exhibits the characteristic structure R₁R₂C=N-OH, where the carbon atom is part of the steroid A-ring system [15] [16]. This functional group represents a ketoxime, formed by the condensation reaction between the 3-ketone of norethisterone and hydroxylamine [15] [17]. The oxime linkage introduces a planar arrangement around the carbon-nitrogen double bond, with the nitrogen atom adopting a trigonal planar geometry [23].
The formation of the oxime occurs through a well-established mechanism involving nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by elimination of water [31]. This reaction typically proceeds under weakly acidic conditions and results in the formation of both Z- and E-geometric isomers, with the Z-isomer predominating due to thermodynamic considerations [13] [22] [27].
Spectroscopic characteristics of the oxime functional group include distinct infrared absorption bands at approximately 3600 cm⁻¹ for the O-H stretch, 1665 cm⁻¹ for the C=N stretch, and 945 cm⁻¹ for the N-O stretch [16] [19]. These characteristic frequencies provide diagnostic evidence for oxime formation and can be used to distinguish oximes from other nitrogen-containing functional groups [16] [19].
The oxime group at the C3 position significantly alters the electronic properties of the steroid molecule compared to the parent ketone [27]. The electron-withdrawing nature of the oxime nitrogen creates a different electronic environment within the A-ring, potentially affecting molecular interactions and biological activity [27]. The presence of the hydroxyl group on the oxime provides an additional hydrogen bonding site, contributing to the compound's overall polarity and influencing its solubility characteristics [16] [19].